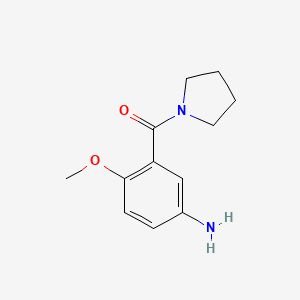

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-amino-2-methoxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-5-4-9(13)8-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAWYAZFUATFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation via Carbonyldiimidazole (CDI) Activation

A highly efficient method involves activating the carboxylic acid group of 5-amino-2-methoxybenzoic acid with 1,1'-carbonyldiimidazole (CDI), followed by reaction with pyrrolidine to form the amide bond.

-

- Dissolve 5-amino-2-methoxybenzoic acid in anhydrous tetrahydrofuran (THF).

- Add CDI to the solution at room temperature to form the activated intermediate.

- After activation, add pyrrolidine dropwise and stir the mixture at elevated temperature (e.g., 50–70 °C) to promote amide bond formation.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is cooled, solvent removed, and the crude product purified by column chromatography.

-

- Steric hindrance due to substituents on the aromatic ring may require higher temperature or longer reaction times for complete conversion.

- THF is a suitable solvent for both activation and coupling steps, enabling a one-pot synthesis approach.

Amide Formation via Acid Chloride Intermediate

Another common approach is to convert the aromatic carboxylic acid into the corresponding acid chloride, followed by reaction with pyrrolidine.

-

- Prepare the acid chloride by reacting 5-amino-2-methoxybenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions in an inert solvent such as dichloromethane (DCM).

- After removal of excess reagents and solvents, the acid chloride is reacted with pyrrolidine in the presence of a base such as triethylamine to neutralize the generated HCl.

- The reaction is typically conducted at 0 °C to room temperature to control reactivity.

- Purification is achieved by solvent evaporation and flash chromatography.

Direct Coupling Using Coupling Reagents (e.g., EDC, DCC)

Carbodiimide-mediated coupling is also a viable alternative, where coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) activate the carboxylic acid for nucleophilic attack by pyrrolidine.

-

- Mix 5-amino-2-methoxybenzoic acid with pyrrolidine and the coupling reagent in anhydrous solvent (e.g., dichloromethane or DMF).

- Add catalytic amounts of additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions.

- Stir at room temperature or slightly elevated temperature until the reaction completes.

- Filter off urea byproducts and purify the product by chromatography.

-

- Mild reaction conditions and broad applicability to various substrates.

- Avoids the need to isolate acid chlorides.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, DCM, DMF | THF preferred for CDI activation |

| Temperature | 0 °C to 70 °C | Higher temp may be needed for steric hindrance |

| Reaction time | 10 min to several hours | Monitored by TLC |

| Base | Triethylamine (for acid chloride method) | Neutralizes HCl byproduct |

| Coupling reagents | CDI, EDC, DCC | CDI favored for clean one-pot process |

| Purification | Flash chromatography on silica gel | Eluent: petroleum ether/ethyl acetate mixtures |

Research Findings and Characterization

- The amide bond formation is confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, and HRMS.

- Characteristic signals include amide carbonyl (~165–170 ppm in ^13C NMR), aromatic protons, methoxy group (~3.7–3.9 ppm in ^1H NMR), and pyrrolidine ring protons (multiplets around 1.5–3.5 ppm).

- Yields typically range from 85% to 95% under optimized conditions.

- Purity is confirmed by chromatographic and spectrometric analysis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| CDI Activation + Pyrrolidine | 5-amino-2-methoxybenzoic acid, CDI, THF, 50–70 °C | 63–99% | One-pot, mild, efficient | Steric hindrance may reduce yield |

| Acid Chloride + Pyrrolidine | Acid chloride (from SOCl2), pyrrolidine, Et3N, DCM, 0–25 °C | 85–93% | High purity, well-established | Requires handling acid chlorides |

| Carbodiimide Coupling (EDC/DCC) | EDC or DCC, HOBt, pyrrolidine, DCM or DMF, rt | 70–90% | Mild conditions, versatile | Side products (ureas) need removal |

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the halogenated compound used.

Scientific Research Applications

The compound exhibits promising biological activities, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Research indicates that (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone has significant anticancer properties. In vitro studies have shown its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, one study demonstrated that derivatives of this compound effectively reduced tumor growth in xenograft models by inhibiting microtubule formation.

Case Study: Tumor Growth Inhibition

| Compound | Tumor Volume Reduction (%) | Toxicity Level |

|---|---|---|

| This compound | 58% | Low |

| CA-4 (standard) | 43.7% | Moderate |

This data suggests that the compound may be less toxic than established treatments while maintaining effective anticancer activity .

Antimicrobial Properties

In addition to its anticancer effects, the compound has been investigated for its antimicrobial potential. Preliminary studies indicate that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

Therapeutic Areas

| Area | Potential Applications |

|---|---|

| Oncology | Anticancer agents targeting microtubule dynamics |

| Infectious Diseases | Development of new antimicrobial agents |

| Neurology | Investigating neuroprotective effects |

Future Directions and Research Opportunities

Ongoing research aims to further elucidate the structure-activity relationship of this compound to optimize its efficacy and reduce toxicity. Additionally, exploring its potential in combination therapies could enhance treatment outcomes for various diseases.

Mechanism of Action

The mechanism of action of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Positional Isomers and Substituted Phenyl Derivatives

- (3-Amino-5-methoxyphenyl)(pyrrolidin-1-yl)methanone (QD-8354): This positional isomer (CAS: 1486948-03-1) shifts the amino and methoxy groups to positions 3 and 5 on the phenyl ring.

- Sulfonamide Analogs (ST-1938, ST-3729): These derivatives replace the methanone group with a sulfonamide moiety. For example, ST-1938 (CAS: 326619-12-9) introduces a benzenesulfonamide linked to pyrrolidine. This modification alters hydrogen-bonding capacity and acidity, which could influence pharmacokinetic properties like metabolic stability .

Heterocyclic Methanone Derivatives

- (4-Methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylidene-amino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone: This compound () incorporates a dihydro-pyrimidinyl ring with a thioxo group. The thioxo moiety is electron-withdrawing, increasing electrophilicity compared to Compound A’s electron-donating amino group.

- Pyrazolo[3,4-d]pyrimidinyl Derivatives (EP 1 808 168 B1): Patent compounds like (5-Amino-pyridin-2-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone feature bulkier heterocycles (pyrazolo-pyrimidine) and sulfonyl groups. These modifications are designed for kinase inhibition, with the methanesulfonyl group enhancing target affinity but possibly reducing bioavailability due to increased hydrophobicity .

Purity and Stability

- Compound A is reported at 95% purity (), comparable to analogs like QD-8354 (95%) and sulfonamide derivatives (95%). However, stability data are absent; analogs with electron-withdrawing groups (e.g., thioxo in ) may exhibit lower thermal stability due to increased reactivity .

Biological Activity

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, with the molecular formula C13H16N2O2 and a molecular weight of approximately 232.28 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an amino group and a methoxy group on a phenyl ring combined with a pyrrolidine moiety, suggests diverse pharmacological applications, particularly in cancer treatment and neuropharmacology.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Microtubule Formation : Preliminary studies suggest that this compound can interfere with microtubule dynamics, which is crucial for cell proliferation and division. This mechanism is similar to that of established anti-cancer agents that target tubulin polymerization.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression, such as those linked to metastasis and invasion .

- Neurotransmitter Interactions : Given its structural components, it may interact with neurotransmitter systems, indicating possible applications in treating neurological disorders.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies. Below is a summary of findings regarding its activity against cancer cells and other biological targets.

Case Studies

Several studies have explored the biological implications of pyrrolidine derivatives, including this compound:

- Pyrrolidine Derivatives in Cancer Treatment : A study highlighted the effectiveness of pyrrolidine-based compounds in inhibiting tumor growth and metastasis in various cancer models. The results indicated that modifications to the pyrrolidine ring significantly affected the compounds' efficacy, suggesting a structure-activity relationship (SAR) critical for designing new therapeutic agents .

- Neuropharmacological Applications : Research has indicated that compounds similar to this compound may interact with neurotransmitter receptors, potentially leading to neuroprotective effects. This suggests avenues for further research into its role in neurodegenerative diseases .

- Synthetic Pathways : The compound serves as a precursor for synthesizing more complex heterocyclic structures with enhanced biological activity. Various synthetic routes have been developed to modify its structure for improved efficacy against specific targets.

Q & A

Q. What are the common synthetic routes for preparing (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves a nitro-substituted precursor (e.g., 5-nitro-2-methoxyphenyl derivatives) that undergoes reduction to introduce the amino group. Key steps include:

- Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) under inert atmospheres to convert nitro to amino groups .

- Coupling Reactions: Reacting the amino-substituted intermediate with pyrrolidine via nucleophilic acyl substitution or amide bond formation. Solvent selection (e.g., DMF, THF) and temperature control (60–80°C) are critical for yield optimization .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer: A multi-technique approach is recommended:

Q. What stability considerations are critical for storing and handling this compound in laboratory settings?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the aromatic amine .

- Moisture Control: Use desiccants (silica gel) in storage containers to avoid hydrolysis of the methanone group .

- Oxidation Mitigation: Purge solutions with nitrogen gas during experiments to stabilize the amino group .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection: Prioritize enzymes/receptors with known interactions with pyrrolidine or amino-substituted aromatics (e.g., kinases, GPCRs) .

- Assay Types:

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase activity with ATP analogs).

- Cell Viability: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during scale-up synthesis?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for coupling efficiency vs. greener alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst Optimization: Compare Pd-C, Raney Ni, or transfer hydrogenation systems for nitro reduction .

- DOE (Design of Experiments): Use factorial designs to evaluate temperature, stoichiometry, and reaction time interactions .

Q. How can contradictions in biological activity data across assay systems be resolved?

Methodological Answer:

- Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites influencing discrepancies .

- Species-Specific Effects: Test human vs. murine cell lines to rule out interspecies variability .

Q. What computational strategies support structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Docking Studies: Model interactions with target proteins (e.g., COX-2, EGFR) using AutoDock Vina or Schrödinger .

- QSAR Modeling: Train models on substituent electronic parameters (Hammett σ) to predict bioactivity .

- MD Simulations: Simulate ligand-protein stability over 100 ns to assess binding mode retention .

Q. What safety protocols are essential for handling this compound in advanced research?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coats, and fume hoods for powder handling due to potential respiratory irritation .

- Waste Disposal: Neutralize acidic/basic residues before aqueous disposal; incinerate organic waste .

- Emergency Procedures: Immediate eye irrigation (15 min) and medical consultation for accidental exposure .

Data Contradiction Analysis Example

Scenario: Conflicting cytotoxicity results in HeLa (IC₅₀ = 10 µM) vs. HT-29 (IC₅₀ > 100 µM) cell lines.

Resolution Workflow:

Replicate Experiments: Confirm reproducibility with triplicate runs .

Mechanistic Profiling: Test mitochondrial membrane potential (JC-1 assay) to identify apoptosis vs. necrosis pathways .

Target Expression Analysis: Use Western blotting to quantify target protein levels (e.g., Bcl-2) in both cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.